molecular formula C11H23NSi B11899419 (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine CAS No. 53987-08-9

(1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine

Cat. No.: B11899419
CAS No.: 53987-08-9
M. Wt: 197.39 g/mol
InChI Key: SMQPFZXNCDZWFB-UHFFFAOYSA-N
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Description

(1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine: is an organosilicon compound characterized by the presence of a cyclohexyl group and a trimethylsilyl group attached to an ethanimine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of cyclohexylamine with trimethylsilylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imine bond. The reaction conditions may include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials

Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine involves its interaction with molecular targets through its imine and trimethylsilyl groups. The imine group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, contributing to the compound’s effects in various applications.

Comparison with Similar Compounds

    Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to an amine nitrogen.

    (2-Hydroxyethyl)trimethylsilane: Contains a trimethylsilyl group attached to an ethanol backbone.

    N-(Diphenylmethyl)-1-phenylethan-1-imine: Another imine compound with different substituents.

Uniqueness: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine is unique due to the combination of a cyclohexyl group and a trimethylsilyl group in its structure This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds

Properties

CAS No.

53987-08-9

Molecular Formula

C11H23NSi

Molecular Weight

197.39 g/mol

IUPAC Name

N-cyclohexyl-2-trimethylsilylethanimine

InChI

InChI=1S/C11H23NSi/c1-13(2,3)10-9-12-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3

InChI Key

SMQPFZXNCDZWFB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=NC1CCCCC1

Origin of Product

United States

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